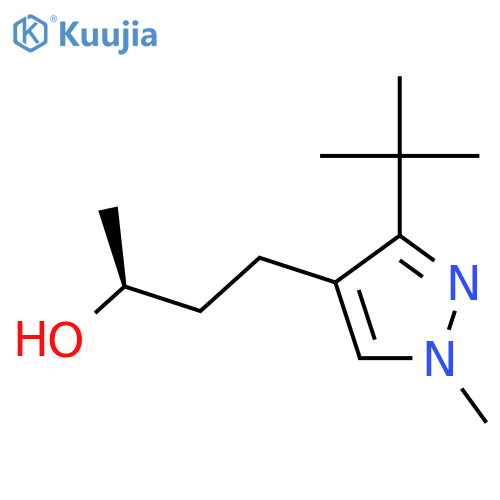Cas no 2227883-95-4 ((2S)-4-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)butan-2-ol)

2227883-95-4 structure
商品名:(2S)-4-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)butan-2-ol
(2S)-4-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)butan-2-ol 化学的及び物理的性質
名前と識別子
-
- (2S)-4-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)butan-2-ol
- 2227883-95-4
- EN300-1998700
-
- インチ: 1S/C12H22N2O/c1-9(15)6-7-10-8-14(5)13-11(10)12(2,3)4/h8-9,15H,6-7H2,1-5H3/t9-/m0/s1
- InChIKey: NNSAFIVOLCRKGM-VIFPVBQESA-N
- ほほえんだ: O[C@@H](C)CCC1=CN(C)N=C1C(C)(C)C
計算された属性
- せいみつぶんしりょう: 210.173213330g/mol
- どういたいしつりょう: 210.173213330g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 200
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 38Ų
(2S)-4-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)butan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1998700-5.0g |
(2S)-4-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)butan-2-ol |
2227883-95-4 | 5g |
$5719.0 | 2023-05-31 | ||
| Enamine | EN300-1998700-10.0g |
(2S)-4-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)butan-2-ol |
2227883-95-4 | 10g |
$8480.0 | 2023-05-31 | ||
| Enamine | EN300-1998700-10g |
(2S)-4-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)butan-2-ol |
2227883-95-4 | 10g |
$8480.0 | 2023-09-16 | ||
| Enamine | EN300-1998700-1g |
(2S)-4-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)butan-2-ol |
2227883-95-4 | 1g |
$1971.0 | 2023-09-16 | ||
| Enamine | EN300-1998700-1.0g |
(2S)-4-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)butan-2-ol |
2227883-95-4 | 1g |
$1971.0 | 2023-05-31 | ||
| Enamine | EN300-1998700-0.25g |
(2S)-4-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)butan-2-ol |
2227883-95-4 | 0.25g |
$1814.0 | 2023-09-16 | ||
| Enamine | EN300-1998700-2.5g |
(2S)-4-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)butan-2-ol |
2227883-95-4 | 2.5g |
$3865.0 | 2023-09-16 | ||
| Enamine | EN300-1998700-0.5g |
(2S)-4-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)butan-2-ol |
2227883-95-4 | 0.5g |
$1893.0 | 2023-09-16 | ||
| Enamine | EN300-1998700-0.05g |
(2S)-4-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)butan-2-ol |
2227883-95-4 | 0.05g |
$1657.0 | 2023-09-16 | ||
| Enamine | EN300-1998700-0.1g |
(2S)-4-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)butan-2-ol |
2227883-95-4 | 0.1g |
$1735.0 | 2023-09-16 |
(2S)-4-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)butan-2-ol 関連文献
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
5. Water
2227883-95-4 ((2S)-4-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)butan-2-ol) 関連製品
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
